molecular formula C20H20N2O5 B5350632 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid

2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid

Cat. No. B5350632
M. Wt: 368.4 g/mol
InChI Key: WDDSHNAQHRVIRM-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as TBNPA, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the family of acrylate monomers, which are commonly used in the production of polymers and other materials. TBNPA has been shown to exhibit a wide range of biological and chemical properties, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is not well understood, but it is believed to involve the formation of reactive intermediates that can interact with other molecules in the system. This compound has been shown to interact with a wide range of biological molecules, including proteins, nucleic acids, and lipids. The exact nature of these interactions is still the subject of ongoing research.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its versatility. This compound can be used in a wide range of applications, from polymerization reactions to the development of new materials. Additionally, this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in some cell lines, which may limit its use in certain applications. Additionally, this compound can be difficult to handle due to its sensitivity to light and air, which can cause it to degrade over time.

Future Directions

There are many potential future directions for research on 2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new materials using this compound as a co-monomer. This compound has been shown to exhibit unique properties that may make it useful in the development of new materials with specific properties, such as biocompatibility or self-healing.
Another area of interest is the development of new applications for this compound in the field of medicine. This compound has been shown to exhibit antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound may have potential as a drug delivery agent, due to its ability to interact with biological molecules.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. While there are some limitations to the use of this compound in laboratory experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid can be synthesized through a multi-step process that involves the reaction of several different chemical compounds. The most common method of synthesis involves the reaction of 4-tert-butylbenzoyl chloride with 3-nitroaniline in the presence of a base catalyst. The resulting product is then further reacted with acryloyl chloride to produce this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been widely used in scientific research due to its unique properties. One of the most significant applications of this compound is in the study of polymerization reactions. This compound is commonly used as a co-monomer in the production of polymers, where it can help to control the rate and extent of polymerization. This compound has also been used in the development of new materials, such as hydrogels and coatings.

properties

IUPAC Name

(Z)-2-[(4-tert-butylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20(2,3)15-9-7-14(8-10-15)18(23)21-17(19(24)25)12-13-5-4-6-16(11-13)22(26)27/h4-12H,1-3H3,(H,21,23)(H,24,25)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSHNAQHRVIRM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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